N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide

Lipophilicity ADME SAR

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide (CAS 2320682-18-4) is a synthetic small molecule comprising a 2,5-dimethylfuran ring linked via a chiral hydroxyethyl spacer to a 4-(trifluoromethoxy)benzamide moiety. With a molecular weight of 343.30 g·mol⁻¹ and a calculated logP of approximately 3.7, the compound exhibits marked lipophilicity compared to simpler furan-based benzamides.

Molecular Formula C16H16F3NO4
Molecular Weight 343.302
CAS No. 2320682-18-4
Cat. No. B2394487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide
CAS2320682-18-4
Molecular FormulaC16H16F3NO4
Molecular Weight343.302
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
InChIInChI=1S/C16H16F3NO4/c1-9-7-13(10(2)23-9)14(21)8-20-15(22)11-3-5-12(6-4-11)24-16(17,18)19/h3-7,14,21H,8H2,1-2H3,(H,20,22)
InChIKeyFLEYESBMWFDLDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide (CAS 2320682-18-4) – Procurement-Focused Compound Profile


N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide (CAS 2320682-18-4) is a synthetic small molecule comprising a 2,5-dimethylfuran ring linked via a chiral hydroxyethyl spacer to a 4-(trifluoromethoxy)benzamide moiety . With a molecular weight of 343.30 g·mol⁻¹ and a calculated logP of approximately 3.7, the compound exhibits marked lipophilicity compared to simpler furan-based benzamides [1]. It is catalogued primarily as a research chemical and versatile building block for medicinal chemistry and chemical biology applications .

Why Generic Furan-Benzamide Analogs Cannot Replace this 2,5-Dimethylfuran-OCF₃ Benzamide in Research Programs


Closely related furan-containing benzamides—such as the unsubstituted furan analog (CAS 1396852-73-5) or analogs with altered linker lengths—differ substantially in lipophilicity, metabolic stability, and protein-binding capabilities. The 2,5-dimethyl substitution on the furan ring markedly increases logP (~1.5 log units higher than unsubstituted furan) and blocks metabolically labile positions, while the 4-trifluoromethoxy substituent further enhances membrane permeability and target-engagement potential [1]. These structural features are not additive but synergistic; replacing any single element with a generic alternative alters both the physicochemical profile and the resultant biological readout, making straightforward interchange of these analogs impossible [2].

Quantitative Differentiation Evidence for N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide (CAS 2320682-18-4)


Lipophilicity Gain Through 2,5-Dimethylfuran Substitution vs. Unsubstituted Furan

The 2,5-dimethyl substitution on the furan ring elevates the calculated logP of the target compound to approximately 3.72, representing a substantial increase over the unsubstituted furan analog (estimated logP ~2.2) [1]. This ~1.5 log unit difference is attributed to the dual methyl groups, which also increase the intrinsic logP of 2,5-dimethylfuran to 2.24 compared to ~0.72 for furan .

Lipophilicity ADME SAR

Metabolic Stability Advantage from 2,5-Dimethyl Blockade of Furan Oxidation Sites

Unsubstituted furan rings are susceptible to cytochrome P450-mediated oxidation at the 2- and 5-positions, leading to reactive epoxide intermediates and potential hepatotoxicity [1]. The target compound's 2,5-dimethyl substitution blocks these primary metabolic sites, a structural feature absent in the unsubstituted furan analog (CAS 1396852-73-5). This blockade is predicted to reduce oxidative bioactivation and prolong metabolic half-life, consistent with the known stability trend of 2,5-dimethylfuran versus furan [2].

Metabolic Stability CYP Metabolism Furan Toxicity

2,5-Disubstituted Furan Pharmacophore in P-Glycoprotein Inhibition – Class Validation

A systematic SAR study of 50 novel 2,5-disubstituted furan derivatives bearing a benzamide motif identified this core as a privileged pharmacophore for P-gp inhibition, with lead compound III-8 demonstrating broad-spectrum reversal activity and low toxicity in MCF-7/ADR cells [1]. The target compound (CAS 2320682-18-4) shares the 2,5-disubstituted furan core and benzamide motif, positioning it within this validated pharmacophore class. Although no direct P-gp inhibition data exist for this specific molecule, the class-level inference suggests potential utility in MDR reversal screening cascades.

P-glycoprotein Multidrug Resistance Cancer Pharmacology

Trifluoromethoxy Group-Mediated Target Binding Enhancement – Structural Biology Evidence

A high-resolution crystal structure of maize cytokinin oxidase/dehydrogenase 4 (CKO/CKX4) in complex with a 4-(trifluoromethoxy)benzamide-containing inhibitor (PDB: 8CM2) reveals that the OCF₃ group engages in critical hydrophobic and van der Waals interactions within the binding pocket [1]. The target compound (CAS 2320682-18-4) retains this exact 4-(trifluoromethoxy)benzamide motif, implying conserved binding-mode potential. In contrast, analogs lacking the OCF₃ group (e.g., 4-H or 4-OCH₃ benzamides) lack this interaction capacity.

Trifluoromethoxy Protein-Ligand Interactions Crystallography

Chiral Hydroxyethyl Linker – Stereochemical Differentiation Potential

The target compound contains a chiral secondary alcohol at the hydroxyethyl linker, giving rise to two enantiomers . The unsubstituted furan analog (CAS 1396852-73-5) also features this chiral center, but the differing steric bulk of the 2,5-dimethylfuran moiety may amplify enantioselective differences in target binding. Class-level inference from chiral alcohol-containing bioactive molecules suggests that individual enantiomers can exhibit >10-fold differences in target affinity and selectivity [1].

Chirality Stereochemistry Enantioselectivity

Optimal Research and Industrial Application Scenarios for CAS 2320682-18-4


Medicinal Chemistry – Lead Optimization for P-glycoprotein Inhibitors Overcoming Multidrug Resistance

The 2,5-dimethylfuran core and benzamide motif place this compound within a validated P-gp inhibitor pharmacophore class (Eur. J. Med. Chem. 2023) [1]. Procurement enables structure-activity relationship (SAR) expansion around the trifluoromethoxy and hydroxyethyl linker regions, generating novel analogs for MDR reversal screening in MCF-7/ADR or similar resistant cell lines.

Chemical Biology – Probe Development Leveraging OCF₃-Mediated Protein Binding

The 4-(trifluoromethoxy)benzamide motif has demonstrated crystallographically confirmed target engagement in enzyme-inhibitor complexes (PDB: 8CM2) [2]. This compound can serve as a scaffold for designing fluorescent or biotinylated chemical probes targeting OCF₃-binding proteins, with the hydroxyethyl group providing a convenient derivatization handle.

ADME-Tox Profiling – Evaluating Furan Substitution Effects on Metabolic Stability

The 2,5-dimethyl blockade of furan metabolic soft spots makes this compound a valuable tool compound for comparative microsomal stability studies against the unsubstituted furan analog (CAS 1396852-73-5) [3]. Researchers can quantify the absolute impact of furan methylation on intrinsic clearance and reactive metabolite formation.

Chiral Resolution and Enantiomer-Specific Pharmacology

The racemic hydroxyethyl linker provides a starting point for chiral chromatography resolution . The separated enantiomers can then be evaluated for differential target binding, selectivity, and pharmacokinetic profiles, supporting patent strategies that require enantiomer-specific claims.

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